molecular formula C20H22N2O3 B3846215 4-[[4-(4-Acetylphenyl)piperazin-1-yl]methyl]benzoic acid

4-[[4-(4-Acetylphenyl)piperazin-1-yl]methyl]benzoic acid

Cat. No.: B3846215
M. Wt: 338.4 g/mol
InChI Key: SATNOAKGJNXHIF-UHFFFAOYSA-N
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Description

4-[[4-(4-Acetylphenyl)piperazin-1-yl]methyl]benzoic acid is an organic compound that features a piperazine ring substituted with an acetylphenyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(4-Acetylphenyl)piperazin-1-yl]methyl]benzoic acid typically involves the following steps:

    Formation of the piperazine intermediate: This involves the reaction of 4-acetylphenylamine with piperazine under controlled conditions.

    Coupling with benzoic acid: The intermediate is then reacted with benzoic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous flow processing: This method allows for the continuous production of the compound, which can be more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(4-Acetylphenyl)piperazin-1-yl]methyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The ketone group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[[4-(4-Acetylphenyl)piperazin-1-yl]methyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.

Mechanism of Action

The mechanism of action of 4-[[4-(4-Acetylphenyl)piperazin-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets:

    Receptor Binding: The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: This compound is similar in structure but lacks the acetyl group.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.

Uniqueness

4-[[4-(4-Acetylphenyl)piperazin-1-yl]methyl]benzoic acid is unique due to the presence of both the acetylphenyl and benzoic acid moieties, which confer distinct chemical properties and potential biological activities.

Properties

IUPAC Name

4-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15(23)17-6-8-19(9-7-17)22-12-10-21(11-13-22)14-16-2-4-18(5-3-16)20(24)25/h2-9H,10-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATNOAKGJNXHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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